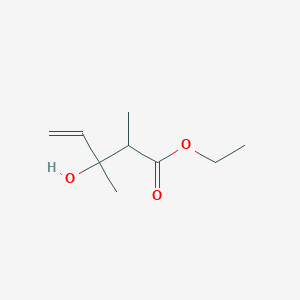
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond in the pent-4-enoate chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 3-hydroxy-2,3-dimethylpent-4-enoic acid can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with ethyl iodide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enoate chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-oxo-2,3-dimethylpent-4-enoate.
Reduction: Ethyl 3-hydroxy-2,3-dimethylpentanoate.
Substitution: 3-hydroxy-2,3-dimethylpent-4-enamide.
Scientific Research Applications
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,3-dimethylpent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. These interactions can affect the compound’s reactivity and its role in biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylpent-4-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 3-ethyl-3-hydroxy-2,2-dimethylpent-4-enoate: Contains an additional ethyl group, leading to differences in steric hindrance and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
90715-72-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,11)7(3)8(10)12-6-2/h5,7,11H,1,6H2,2-4H3 |
InChI Key |
SKBUKZDMQCFOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


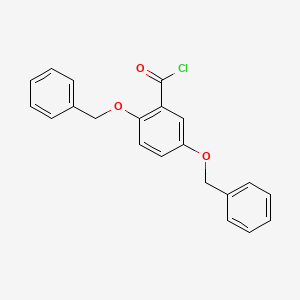
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
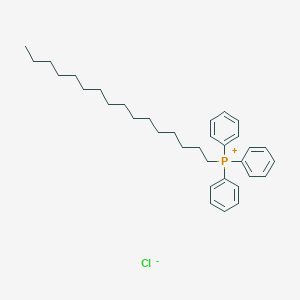

![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)

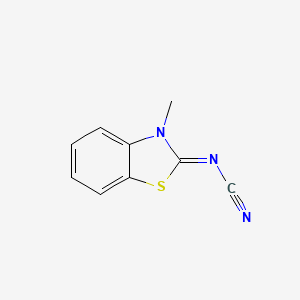
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
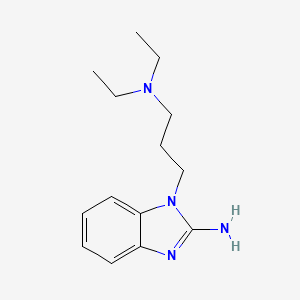
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
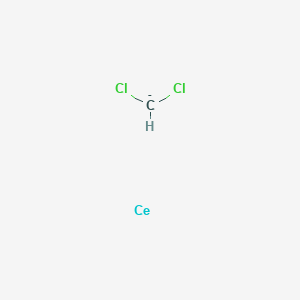

![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

